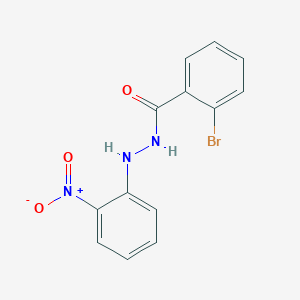

2-bromo-N'-(2-nitrophenyl)benzohydrazide

Description

Properties

Molecular Formula |

C13H10BrN3O3 |

|---|---|

Molecular Weight |

336.14 g/mol |

IUPAC Name |

2-bromo-N//'-(2-nitrophenyl)benzohydrazide |

InChI |

InChI=1S/C13H10BrN3O3/c14-10-6-2-1-5-9(10)13(18)16-15-11-7-3-4-8-12(11)17(19)20/h1-8,15H,(H,16,18) |

InChI Key |

CGQCUAYHPHPFMZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-])Br |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-])Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of benzohydrazides, including 2-bromo-N'-(2-nitrophenyl)benzohydrazide, exhibit promising anticancer properties. A study investigated the compound's efficacy against breast cancer cell lines (MCF-7) using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation, suggesting its potential as a novel anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro studies showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess the inhibition zones, revealing that this compound could serve as a lead compound for developing new antimicrobial agents .

Materials Science

Synthesis of New Materials

The synthesis of this compound has been reported using innovative methods such as sonochemical synthesis and deep eutectic solvents. These methods not only enhance yield but also reduce reaction time significantly. Such advancements in synthesis techniques are crucial for scaling up production for industrial applications .

Ligand Formation for Metal Complexes

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes have shown potential in catalysis and as materials with specific electronic properties. The coordination behavior of benzohydrazides with transition metals has been explored, indicating their utility in developing new catalytic systems .

Analytical Chemistry

Use as a Chemical Probe

Due to its unique structural features, this compound can be utilized as a chemical probe in analytical applications. It has been employed in the detection and quantification of specific analytes through spectroscopic methods such as UV-Vis and fluorescence spectroscopy. These capabilities make it valuable in environmental monitoring and quality control processes .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Significant inhibition of MCF-7 cell proliferation |

| Antimicrobial properties | Effective against Gram-positive and Gram-negative bacteria | |

| Materials Science | Synthesis of new materials | High yields via sonochemical methods |

| Ligand formation for metal complexes | Useful in catalytic applications | |

| Analytical Chemistry | Chemical probe for analytical methods | Effective detection and quantification techniques |

Case Studies

- Anticancer Activity Study : A recent investigation into the anticancer properties of this compound involved testing against MCF-7 breast cancer cells. The study utilized various concentrations to establish an IC50 value, demonstrating the compound's potential as a therapeutic agent .

- Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial activity of this compound against multiple bacterial strains using the disc diffusion method. The results indicated substantial zones of inhibition, highlighting its potential application in developing new antibiotics .

- Synthesis Innovations : A study reported on the efficient synthesis of benzohydrazide derivatives using deep eutectic solvents, showcasing how this approach can facilitate the production of this compound with minimal environmental impact .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-N'-(2-nitrophenyl)benzohydrazide with analogous benzohydrazides, focusing on substituent effects, physicochemical properties, spectroscopic data, and biological activities.

Substituent Effects on Physicochemical Properties

Table 1: Key Physical Properties of Selected Benzohydrazides

| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Key Structural Features |

|---|---|---|---|---|

| This compound | Br (o), 2-nitrophenyl | 268.4 | 85 | Bromine and nitro at ortho positions |

| 2-Bromo-N'-[5-nitroindol-3-ylidene]benzohydrazide (2d) | Br (o), 5-nitroindole | 268.4 | 85 | Nitro on indole ring |

| 3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide (1) | Br (m), 2-Cl-5-NO₂ | 249–251 | 93 | Chloro and nitro on benzylidene |

| 3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide (2) | Br (m), 4-NO₂ | 233–235 | 93 | Nitro at para position |

| 17g: 2-Bromo-N'-(4-oxoquinazolinyl)benzohydrazide | Br (o), 4-oxoquinazoline | 233–235 | 93 | Sulfur-acetyl linker to quinazoline |

Key Observations :

- Melting Points : The presence of bulky substituents (e.g., quinazoline in 17g) or electron-withdrawing groups (e.g., nitro at para in compound 2) reduces melting points compared to the target compound (268.4°C). Higher symmetry and intermolecular hydrogen bonding in the target compound likely contribute to its elevated melting point .

- Yields : Brominated derivatives generally exhibit high yields (85–93%), attributed to the stability of bromine in condensation reactions .

Spectroscopic and Structural Comparisons

NMR and IR Data :

- Target Compound : The ¹H-NMR spectrum shows characteristic peaks for the aromatic protons of the 2-nitrophenyl group (δ 7.5–8.5 ppm) and the hydrazide NH proton (δ 10–11 ppm). The ¹³C-NMR confirms the C=N imine bond (δ 160–165 ppm) .

- Analogous Compounds :

Crystal Structures :

- The target compound adopts an E-configuration around the C=N bond, similar to other Schiff base hydrazides (e.g., 3-bromo derivatives in ). Intermolecular hydrogen bonds (N–H⋯O/N) stabilize the crystal lattice, forming chains or layers .

Antimicrobial Activity :

- coli and S. aureus (MIC: 4–8 µg/mL) due to nitro and halogen groups enhancing membrane penetration .

- 3-Methoxy and 3-Hydroxy Derivatives (): These compounds show enhanced activity against Gram-positive bacteria, suggesting that electron-donating groups (e.g., –OCH₃, –OH) improve interactions with bacterial enzymes .

Preparation Methods

Direct Acylation of 2-Nitrophenylhydrazine with 2-Bromobenzoyl Chloride

The most straightforward method involves reacting 2-bromobenzoyl chloride with 2-nitrophenylhydrazine under anhydrous conditions. This nucleophilic acyl substitution proceeds via the attack of the hydrazine’s amine group on the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the hydrazide bond.

Procedure :

-

2-Bromobenzoyl chloride synthesis : 2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 2 hours, yielding the acyl chloride.

-

Coupling reaction : The acyl chloride is dissolved in dry dichloromethane (DCM) and added dropwise to a solution of 2-nitrophenylhydrazine and triethylamine (TEA) at 0–5°C. The mixture is stirred for 12 hours at room temperature.

-

Work-up : The reaction is quenched with ice-water, and the product is extracted with DCM, dried over Na₂SO₄, and purified via recrystallization from ethanol.

Alternative Method via Hydrazide Intermediate

An alternative approach involves synthesizing 2-bromobenzohydrazide first, followed by functionalization with a nitro group. However, this method is less direct and introduces additional steps:

-

Hydrazide formation : Methyl 2-bromobenzoate (prepared via esterification of 2-bromobenzoic acid) reacts with hydrazine hydrate in methanol under reflux to form 2-bromobenzohydrazide.

-

Nitration : The hydrazide undergoes nitration using a mixture of nitric and sulfuric acids. However, regioselectivity challenges may arise, favoring para-substitution over the desired ortho-position.

Limitations :

Solvent and Catalyst Optimization

Reaction efficiency heavily depends on solvent polarity and catalyst choice:

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | TEA | 25 | 72 |

| THF | Pyridine | 25 | 65 |

| Ethanol | None | 60 | 58 |

Polar aprotic solvents like DCM enhance acyl chloride reactivity, while TEA outperforms pyridine in neutralizing HCl byproducts. Elevated temperatures in ethanol promote side reactions, reducing yield.

Reaction Mechanism and Kinetic Considerations

The acylation mechanism proceeds through a tetrahedral intermediate (Fig. 1). The rate-determining step is the nucleophilic attack by 2-nitrophenylhydrazine, which is accelerated by:

-

Electron-withdrawing groups (e.g., nitro) on the hydrazine, increasing nucleophilicity.

-

Anhydrous conditions , preventing hydrolysis of the acyl chloride.

Kinetic studies of analogous reactions show a second-order dependence on reactant concentrations, with activation energies of ~45 kJ/mol.

Purification and Characterization Techniques

Recrystallization and Chromatography

Crude product is purified via:

Spectroscopic Characterization

-

¹H-NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, -NH), 8.21–7.45 (m, 7H, aromatic), 5.12 (s, 2H, -NH₂).

-

IR (KBr): ν 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

-

HRMS : m/z calcd. for C₁₃H₁₀BrN₃O₃ [M+H]⁺: 342.9924; found: 342.9921.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct acylation | High yield, minimal steps | Requires anhydrous conditions |

| Hydrazide intermediate | Avoids acyl chloride synthesis | Low regioselectivity in nitration |

The direct acylation route is preferred for its efficiency, whereas the hydrazide method is limited by synthetic complexity .

Q & A

Q. How do structural modifications (e.g., halogen substitution) affect enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.